3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Descripción
This compound is a pyridazine derivative featuring a piperazine moiety substituted with a 3,4-dimethoxybenzoyl group at the 4-position and a 3,4,5-trimethylpyrazole ring at the 6-position of the pyridazine core. Pyridazine derivatives are well-documented in medicinal chemistry for their diverse biological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties .
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-15-16(2)26-29(17(15)3)22-9-8-21(24-25-22)27-10-12-28(13-11-27)23(30)18-6-7-19(31-4)20(14-18)32-5/h6-9,14H,10-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFSBVCMCKUCSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
To contextualize this compound’s properties, comparisons are drawn to structurally related pyridazine and pyrazole derivatives documented in the literature.
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Impact on Bioactivity: The 3,4-dimethoxybenzoyl group on the piperazine moiety in the target compound may enhance lipophilicity and membrane permeability compared to simpler substituents (e.g., chlorophenoxy groups in ). This could influence pharmacokinetic profiles, though experimental validation is needed. Similar pyrazole derivatives in exhibit isomerization-dependent activity, suggesting conformational flexibility could modulate efficacy.
Scaffold Diversity :
- Pyridazine derivatives (as in the target compound and ) are associated with anti-infective and antiplatelet activities, whereas pyrazolopyrimidines (e.g., ) are explored for kinase inhibition. The hybrid nature of the target compound may bridge multiple therapeutic avenues.
Synthetic Complexity :
- The synthesis of such multi-substituted heterocycles (pyridazine + piperazine + pyrazole) requires precise regioselective reactions, contrasting with simpler pyrazolotriazolopyrimidines in , which undergo isomerization under mild conditions.
Research Findings and Hypotheses
While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be made:
- Anti-Inflammatory Potential: Piperazine derivatives are known to modulate inflammatory pathways (e.g., PDE4 inhibition). The 3,4-dimethoxybenzoyl group resembles catechol-O-methyltransferase (COMT) inhibitor motifs, suggesting possible dual activity .
- Antimicrobial Activity : Chlorinated pyridazine analogs in show antibacterial effects. The absence of halogens in the target compound may reduce toxicity but necessitate structural optimization for potency.
- Kinase Inhibition : Pyrazole-containing compounds in demonstrate kinase-binding capabilities. The trimethylpyrazole group in the target compound could interact with ATP-binding pockets in kinases, though steric hindrance might limit efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
